

Spectroscopic Profile of 2,7-Dimethylphenazine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dimethylphenazine

Cat. No.: B15491785

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **2,7-Dimethylphenazine** (C₁₄H₁₂N₂), a heterocyclic aromatic compound of interest in various research domains. Due to the limited availability of comprehensive experimental spectra in publicly accessible databases and literature, this document currently presents predicted data and general experimental protocols.

Spectroscopic Data Summary

Comprehensive experimental spectroscopic data for **2,7-Dimethylphenazine** is not readily available in the public domain. The following tables are placeholders for future experimental findings.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
Data not available			

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) [ppm]	Assignment
Data not available	

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
Data not available	

UV-Vis (Ultraviolet-Visible) Spectroscopy Data

λ_{max} [nm]	Molar Absorptivity (ϵ) [L mol ⁻¹ cm ⁻¹]	Solvent
Data not available		

Experimental Protocols

Detailed experimental protocols are contingent on the specific instrumentation and methodologies used for data acquisition. The following are generalized procedures for obtaining the respective spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of **2,7-Dimethylphenazine** would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in a suitable solvent. The spectrum would typically be recorded in the range of 4000-400 cm⁻¹, with characteristic absorption bands reported in wavenumbers (cm⁻¹).

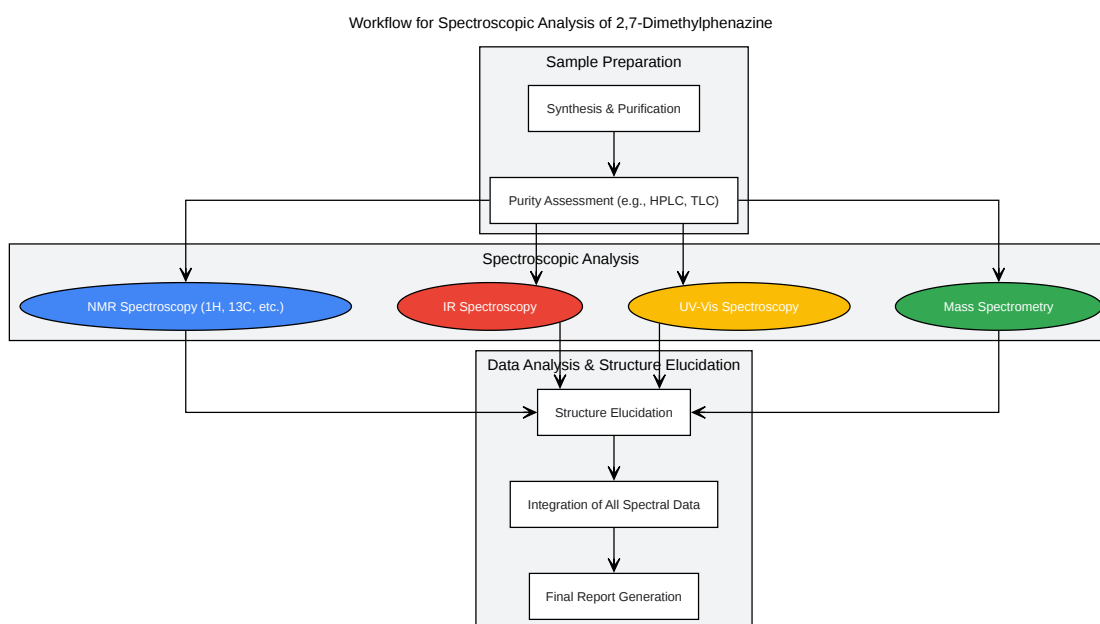
Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum would be measured using a dual-beam UV-Vis spectrophotometer. A dilute solution of **2,7-Dimethylphenazine** in a UV-transparent solvent (e.g., ethanol, acetonitrile) would be prepared. The absorbance would be measured over a

specific wavelength range (e.g., 200-800 nm) to determine the wavelengths of maximum absorption (λ_{max}).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **2,7-Dimethylphenazine**.



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Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of **2,7-Dimethylphenazine**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com